molecular formula C21H42N4O3S3 B1667073 L-Methionine, N-(((4R)-3-((2S,3S)-2-(((2R)-2-amino-3-mercaptopropyl)amino)-3-methylpentyl)-5,5-dimethyl-4-thiazolidinyl)carbonyl)-, methyl ester CAS No. 201487-53-8

L-Methionine, N-(((4R)-3-((2S,3S)-2-(((2R)-2-amino-3-mercaptopropyl)amino)-3-methylpentyl)-5,5-dimethyl-4-thiazolidinyl)carbonyl)-, methyl ester

Cat. No. B1667073
CAS RN: 201487-53-8
M. Wt: 494.8 g/mol
InChI Key: IRLFXGFBZICNNV-IGKNDFSCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BIM-46068 is a potent and specific inhibitor of human farnesyltransferase. In regard to a panel of cell lines, using the Compare analysis to determine the Pearson coefficient correlation, the anti-proliferative spectrum of BIM-46068 has been shown to be distinct from the profile of typical chemotherapeutic agents.

Scientific Research Applications

Radiotracer Development for PET Diagnostics

L-[Methyl-(11C)]Methionine ([11C]MET) is a significant radiotracer for PET diagnostics, especially in identifying brain tumors. Research by Gomzina et al. (2011) focused on producing [11C]MET with high enantiomeric purity, essential for clinical applications. The study highlighted a method for online [11C]MET synthesis, achieving high radiochemical yield and reliable L-isomer content.

Inhibitors of Atriopeptidase

N-(3-mercaptoacyl) amino acid derivatives, including methionine derivatives, were evaluated for their ability to inhibit atriopeptidase, an enzyme relevant to cardiovascular health. Neustadt et al. (1994) identified specific methionine derivatives as potential inhibitors, proposing their use in cardiovascular therapeutics.

Synthesis of Constrained Methionine Analog

The synthesis of a methionine analog, (Z)-L-2-amino-4-methylthio-3-butenoic acid, was explored by Alks et al. (1992). This research contributes to the broader understanding of methionine's role and potential applications in biochemical and medicinal contexts.

Stereochemistry in Ruthenium Complexes

The work of Sheldrick and Exner (1990) on diene-ruthenium(II) complexes involving sulfur-containing amino acids, including methionine methyl ester, sheds light on the potential applications of these compounds in coordination chemistry and catalysis.

Secondary Products from L-Methionine

L-Methionine serves as a precursor for various secondary products significant in biochemistry and pharmacology. Luckner (1984) discussed derivatives of L-methionine, including those with sulfide and sulfonium groups, highlighting their biochemical importance.

Enzymatic Reactions and Inhibitors

Research by Kappler et al. (1987) on enzyme inhibitors involving L-methionine derivatives offers insights into biochemical pathways and potential therapeutic applications.

Generation of Flavors in Cheese

The study by Griffith and Hammond (1989) explored the generation of Swiss cheese flavors through the reaction of amino acids, including methionine, with carbonyl compounds, demonstrating the significance of these reactions in food chemistry.

properties

CAS RN

201487-53-8

Product Name

L-Methionine, N-(((4R)-3-((2S,3S)-2-(((2R)-2-amino-3-mercaptopropyl)amino)-3-methylpentyl)-5,5-dimethyl-4-thiazolidinyl)carbonyl)-, methyl ester

Molecular Formula

C21H42N4O3S3

Molecular Weight

494.8 g/mol

IUPAC Name

methyl (2S)-2-[[(4R)-3-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentyl]-5,5-dimethyl-1,3-thiazolidine-4-carbonyl]amino]-4-methylsulfanylbutanoate

InChI

InChI=1S/C21H42N4O3S3/c1-7-14(2)17(23-10-15(22)12-29)11-25-13-31-21(3,4)18(25)19(26)24-16(8-9-30-6)20(27)28-5/h14-18,23,29H,7-13,22H2,1-6H3,(H,24,26)/t14-,15+,16-,17+,18+/m0/s1

InChI Key

IRLFXGFBZICNNV-IGKNDFSCSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](CN1CSC([C@H]1C(=O)N[C@@H](CCSC)C(=O)OC)(C)C)NC[C@H](CS)N

SMILES

CCC(C)C(CN1CSC(C1C(=O)NC(CCSC)C(=O)OC)(C)C)NCC(CS)N

Canonical SMILES

CCC(C)C(CN1CSC(C1C(=O)NC(CCSC)C(=O)OC)(C)C)NCC(CS)N

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BIM46068;  BIM 46068;  BIM-46068.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Methionine, N-(((4R)-3-((2S,3S)-2-(((2R)-2-amino-3-mercaptopropyl)amino)-3-methylpentyl)-5,5-dimethyl-4-thiazolidinyl)carbonyl)-, methyl ester
Reactant of Route 2
L-Methionine, N-(((4R)-3-((2S,3S)-2-(((2R)-2-amino-3-mercaptopropyl)amino)-3-methylpentyl)-5,5-dimethyl-4-thiazolidinyl)carbonyl)-, methyl ester
Reactant of Route 3
L-Methionine, N-(((4R)-3-((2S,3S)-2-(((2R)-2-amino-3-mercaptopropyl)amino)-3-methylpentyl)-5,5-dimethyl-4-thiazolidinyl)carbonyl)-, methyl ester
Reactant of Route 4
L-Methionine, N-(((4R)-3-((2S,3S)-2-(((2R)-2-amino-3-mercaptopropyl)amino)-3-methylpentyl)-5,5-dimethyl-4-thiazolidinyl)carbonyl)-, methyl ester
Reactant of Route 5
L-Methionine, N-(((4R)-3-((2S,3S)-2-(((2R)-2-amino-3-mercaptopropyl)amino)-3-methylpentyl)-5,5-dimethyl-4-thiazolidinyl)carbonyl)-, methyl ester
Reactant of Route 6
L-Methionine, N-(((4R)-3-((2S,3S)-2-(((2R)-2-amino-3-mercaptopropyl)amino)-3-methylpentyl)-5,5-dimethyl-4-thiazolidinyl)carbonyl)-, methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.